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Compound of Interest

Compound Name: (6S)-CP-470711

Cat. No.: B15576784 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(6S)-CP-470711 is a potent and selective inhibitor of the enzyme sorbitol dehydrogenase

(SDH). This document provides a comprehensive overview of its chemical structure, properties,

and its role in the context of the sorbitol pathway, a key metabolic route implicated in diabetic

complications. Detailed chemical identifiers are provided, along with a visualization of its place

within the broader sorbitol signaling cascade.

Chemical Structure and Identification
(6S)-CP-470711 is a complex heterocyclic molecule. Its systematic IUPAC name is (1R)-1-(4-

((S)-2-((R)-1-hydroxyethyl)pyrimidin-4-yl)-2-methylpiperazin-1-yl)propan-1-ol. The chemical

structure is characterized by a central piperazine ring substituted with a methyl group. This

piperazine core is further functionalized with two distinct pyrimidine-containing moieties. The

stereochemistry at the three chiral centers is crucial for its biological activity.

The definitive two-dimensional structure of (6S)-CP-470711 is presented below:

(Image of the 2D chemical structure of (6S)-CP-470711 would be placed here if image

generation were supported)

Caption: 2D Chemical Structure of (6S)-CP-470711.
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A summary of the key chemical identifiers for (6S)-CP-470711 is provided in the table below for

easy reference and data integration.

Identifier Value

IUPAC Name
(1R)-1-(4-((S)-2-((R)-1-hydroxyethyl)pyrimidin-4-

yl)-2-methylpiperazin-1-yl)propan-1-ol

CAS Number 300552-09-4

SMILES
C--INVALID-LINK--c1ncc(n1)N1CCN(C(C)O)C(-

-INVALID-LINK--C1)C

Molecular Formula C₁₈H₃₀N₄O₂

Molecular Weight 350.46 g/mol

Biological Context: The Sorbitol Pathway
(6S)-CP-470711 exerts its pharmacological effect by inhibiting sorbitol dehydrogenase, a

critical enzyme in the polyol (sorbitol) pathway. This pathway is a two-step metabolic route that

converts glucose to fructose.

Aldose Reductase: In the first step, aldose reductase reduces glucose to sorbitol, consuming

NADPH in the process.

Sorbitol Dehydrogenase: Subsequently, sorbitol dehydrogenase oxidizes sorbitol to fructose,

with the concomitant reduction of NAD+ to NADH.

In hyperglycemic conditions, such as those found in diabetes mellitus, the flux through the

sorbitol pathway is significantly increased. The accumulation of sorbitol and the subsequent

increase in fructose levels, along with the altered NADH/NAD+ ratio, are implicated in the

pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy.

The following diagram illustrates the sorbitol pathway and the point of intervention for (6S)-CP-
470711.
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Caption: The Sorbitol Pathway and the inhibitory action of (6S)-CP-470711.

Experimental Protocols
While the seminal paper by Chu-Moyer et al. (2002) outlines the structure-activity relationships

of (6S)-CP-470711 and its analogs, it does not provide a detailed, step-by-step synthesis

protocol. The synthesis of such a complex molecule with multiple stereocenters would typically

involve a multi-step chiral synthesis strategy. This would likely entail the use of chiral starting

materials or the application of asymmetric synthesis techniques to control the stereochemistry

at each chiral center. Purification and characterization would be expected to involve standard

techniques such as flash chromatography, nuclear magnetic resonance (NMR) spectroscopy,

and mass spectrometry to confirm the structure and purity of the final compound.

For researchers aiming to work with this compound, it is recommended to procure it from a

reputable chemical supplier who can provide a certificate of analysis detailing its purity and

confirming its stereochemical integrity.

Conclusion
(6S)-CP-470711 is a well-defined chemical entity with a specific and potent inhibitory activity

against sorbitol dehydrogenase. Its complex stereochemistry is a key determinant of its

biological function. As a tool compound, it is invaluable for researchers investigating the role of

the sorbitol pathway in diabetic complications and other metabolic diseases. The information

provided in this guide serves as a foundational resource for scientists and drug development

professionals working in this area.
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To cite this document: BenchChem. [In-Depth Technical Guide: The Chemical Structure and
Properties of (6S)-CP-470711]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15576784#what-is-the-chemical-structure-of-6s-cp-
470711]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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